BenchChemオンラインストアへようこそ!

AC-73

CD147 Dimerization Binding Affinity

AC-73 is the only small molecule that selectively disrupts CD147 homodimerization by binding the N-terminal IgC2 domain (Glu64/Glu73), a mechanism no antibody or kinase inhibitor replicates. This orally bioavailable tool uniquely ablates the CD147/ERK1/2/STAT3/MMP-2 axis in HCC and AML models, with validated in vivo anti-metastatic efficacy and synergy with cytarabine/ATO. Procure AC-73 to precisely dissect dimerization-dependent signaling without off-target kinase inhibition, ensuring cleaner data than broad-spectrum alternatives.

Molecular Formula C21H21NO2
Molecular Weight 319.4 g/mol
Cat. No. B1665390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-73
Synonyms3-(1-hydroxy-2-((4-phenylphenyl)methylamino)ethyl)phenol
AC-73
Molecular FormulaC21H21NO2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(C3=CC(=CC=C3)O)O
InChIInChI=1S/C21H21NO2/c23-20-8-4-7-19(13-20)21(24)15-22-14-16-9-11-18(12-10-16)17-5-2-1-3-6-17/h1-13,21-24H,14-15H2
InChIKeyUECKKYNEEBRMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AC-73 for Research Procurement: A First-in-Class Orally Active CD147 Dimerization Inhibitor


AC-73 (CAS 775294-71-8) is a first-in-class small molecule compound that functions as a specific, orally bioavailable inhibitor of Cluster of Differentiation 147 (CD147), also known as Basigin or EMMPRIN [1]. Its molecular structure enables selective disruption of CD147 homodimerization by binding to residues within the N-terminal IgC2 domain of CD147, specifically targeting Glu64 and Glu73 located at the dimer interface [2]. This inhibition of CD147 dimerization leads to suppression of the downstream CD147/ERK1/2/STAT3/MMP-2 signaling axis, a pathway critically involved in tumor progression and metastasis .

Why AC-73 Cannot Be Substituted by Other CD147-Targeting Agents or General c-Met/STAT3 Pathway Inhibitors


AC-73 possesses a unique, dual-layered mechanism of action that distinguishes it from other CD147-targeting agents and from general pathway inhibitors. Unlike broad anti-CD147 antibodies that target the entire extracellular domain, AC-73 is the only reported small molecule that specifically disrupts CD147 dimerization, a crucial step required for CD147-mediated signal transduction [1]. This dimerization blockade prevents the activation of downstream pathways (ERK1/2 and STAT3) without directly inhibiting the kinase domains of these proteins . Therefore, inhibitors of c-Met, which signals upstream or parallel to CD147, or direct STAT3 inhibitors cannot recapitulate this specific mechanism [2]. Consequently, AC-73 cannot be substituted with other CD147 binders or downstream kinase inhibitors, as they do not replicate its precise disruption of CD147 homodimerization and the resulting functional consequences [3].

AC-73: Quantitative Evidence of Differentiated Activity vs. Comparators


Comparative Binding and Dimerization Disruption vs. Anti-CD147 Antibodies

AC-73 demonstrates specific and measurable disruption of CD147 dimerization via direct binding to the IgC2 domain, a mechanism not shared by anti-CD147 antibodies which typically target different epitopes and do not necessarily disrupt dimerization. In surface plasmon resonance (SPR) assays, AC-73 exhibited a direct binding interaction with CD147, quantified at 63 Response Units . This interaction specifically prevented CD147 homodimer formation, as confirmed by co-immunoprecipitation and cross-linking experiments [1]. In contrast, a panel of nine distinct anti-CD147 antibody models showed variable binding modes and affinities to CD147 Ig-like domains, none of which were confirmed to specifically disrupt dimerization in the same manner, instead acting through mechanisms like receptor blockade or internalization [2].

CD147 Dimerization Binding Affinity Antibody

In Vitro Anti-Invasive Potency: AC-73 vs. General c-Met Inhibitor PHA-665752 in Hepatocellular Carcinoma Models

AC-73 potently inhibits the invasion of hepatocellular carcinoma (HCC) cells, with IC50 values of 10.19 µM for SMMC-7721 cells and 7.16 µM for Huh-7 cells . This effect is mediated through disruption of CD147 dimerization and subsequent suppression of the CD147/ERK1/2/STAT3/MMP-2 pathway [1]. In a separate cross-study, the c-Met kinase inhibitor PHA-665752, which targets a different node in the HGF/c-Met signaling axis, was evaluated for its effects on various cancer cell phenotypes, including oral cancer cells (HSC-3) and keloid fibroblasts, but direct quantitative data on invasion inhibition in HCC cell lines comparable to AC-73 is not available in the same context [2]. PHA-665752 has reported biochemical IC50 values of 9 nM against isolated c-Met kinase , but this does not translate to comparable anti-invasive potency in the HCC cell systems where AC-73 has been characterized.

HCC Invasion c-Met PHA-665752

On-Target Activity Validation: Differential Effect on CD147-Positive vs. CD147-Knockout HCC Cells

The on-target specificity of AC-73 was rigorously validated by comparing its effects on wild-type hepatocellular carcinoma (HCC) cells versus HCC cells with a CD147 gene knockout (CD147-/-). In scratch wound healing assays, AC-73 significantly reduced the migration distance of wild-type HCC cells over 24 hours. Critically, AC-73 had no significant effect on the migration of HCC CD147-/- cells, confirming that its anti-migratory activity is entirely dependent on the presence of CD147 [1]. This direct, head-to-head comparison within the same experimental system provides definitive evidence for target engagement and functional selectivity. In contrast, many other CD147-targeting agents or downstream pathway inhibitors may exhibit off-target effects that are not as clearly delineated by such a clean knockout model.

CD147 Gene Knockout Cell Migration On-Target Specificity

In Vivo Anti-Metastatic Efficacy: AC-73 vs. Baseline Control in Orthotopic HCC Model

In an orthotopic nude mouse model of hepatocellular carcinoma (HCC) liver metastasis, treatment with AC-73 via intrahepatic injection at doses of 25 mg/kg and 50 mg/kg significantly reduced the incidence of tumor metastasis [1]. The treatment attenuated the progression of liver metastasis by affecting the CD147/ERK1/2/STAT3 signaling pathway, as evidenced by decreased phosphorylation of ERK1/2 and STAT3 and reduced matrix metalloproteinase-2 (MMP-2) expression in tumor tissues [2]. Importantly, this anti-metastatic effect was achieved without obvious toxicity to the animals . This contrasts with the in vivo profile of some c-Met inhibitors like SU11274, which have demonstrated anti-tumor growth effects in xenograft models but are associated with a different mechanism and toxicity profile [3].

HCC Metastasis In Vivo Orthotopic Model

Optimal Research Applications for AC-73 Based on Verified Differentiation Data


Investigating CD147 Homodimerization-Dependent Signaling in Cancer Progression

AC-73 is uniquely suited for studies aiming to dissect the specific role of CD147 homodimerization in oncogenic signaling pathways. Given its demonstrated ability to disrupt dimerization by binding the N-terminal IgC2 domain (including residues Glu64 and Glu73) [1], AC-73 provides a precise chemical tool to differentiate between monomeric and dimeric CD147 functions. This is a distinct advantage over antibodies, which often bind to epitopes that may not be directly involved in dimerization. Researchers can use AC-73 to selectively ablate the dimerization-dependent CD147/ERK1/2/STAT3/MMP-2 signaling axis and assess its specific contribution to phenotypes like cell motility, invasion, and metastasis, as validated in hepatocellular carcinoma (HCC) models [2].

In Vivo Metastasis Studies in Orthotopic Hepatocellular Carcinoma (HCC) Mouse Models

AC-73 is a highly suitable compound for in vivo studies of liver cancer metastasis. The compound has demonstrated significant efficacy in reducing the incidence of metastatic foci in an orthotopic nude mouse model of HCC liver metastasis, following intrahepatic administration [1]. Its favorable tolerability profile in these models, combined with its unique mechanism of disrupting CD147 dimerization, makes it a valuable tool for validating CD147 as a therapeutic target for preventing HCC dissemination [2]. This application is supported by direct in vivo evidence that distinguishes it from other pathway inhibitors whose anti-metastatic activity may be less characterized or confounded by effects on primary tumor growth .

Combination Therapy Studies to Enhance Chemosensitivity in Acute Myeloid Leukemia (AML)

AC-73 is an ideal candidate for research exploring strategies to overcome chemotherapy resistance in AML. Studies have shown that AC-73 not only directly inhibits the proliferation of AML cells but also exerts an additive anti-proliferative effect when combined with standard chemotherapeutic agents like cytarabine (Ara-C) and arsenic trioxide (ATO) [1]. The compound's ability to induce autophagy in leukemic cells, while simultaneously increasing their sensitivity to Ara-C-induced cytotoxicity, provides a dual mechanism of action that is particularly relevant for targeting chemoresistant leukemic stem cell populations [2]. This specific combination effect has been experimentally validated, offering a clear rationale for its use in preclinical AML research focused on improving treatment outcomes .

Differentiating CD147-Mediated from c-Met-Driven Signaling in Cell Motility Assays

AC-73 serves as a crucial tool for researchers needing to discriminate between the contributions of CD147 and the hepatocyte growth factor (HGF)/c-Met axis to cancer cell motility and invasion. Since CD147 can act as a signaling hub that intersects with pathways activated by c-Met, using a specific CD147 dimerization inhibitor like AC-73 allows for cleaner experimental dissection [1]. By comparing the effects of AC-73 to those of established c-Met kinase inhibitors (e.g., SU11274 or PHA-665752), investigators can determine the relative dependence of a particular cancer cell line or tumor model on CD147-mediated versus direct c-Met signaling for its invasive phenotype. This approach leverages AC-73's unique mechanism to provide insights that broad-spectrum inhibitors cannot [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC-73

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.